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Compound of Interest

Compound Name: VU0090157

Cat. No.: B1682263 Get Quote

A comprehensive comparison between the pharmacological activities of VU0488130 (also

known as ML381) and VU0090157 cannot be provided at this time. Extensive searches of

publicly available scientific literature and databases have yielded substantial information

regarding the well-characterized compound VU0488130 (ML381). However, similar searches

for VU0090157 have not returned any specific data regarding its primary biological target,

mechanism of action, potency, or selectivity.

This suggests that VU0090157 may be a compound that is not yet extensively described in

published literature, possibly an internal designation for a molecule in early-stage discovery, or

a compound that has not been the subject of publicly disseminated research.

VU0488130 (ML381): A Selective M5 Muscarinic
Acetylcholine Receptor Antagonist
VU0488130 (ML381) is a potent and highly selective orthosteric antagonist of the M5

muscarinic acetylcholine receptor (mAChR).[1][2] It has been characterized as a valuable

research tool for investigating the physiological and pathological roles of the M5 receptor.
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Parameter Value Species Reference

hM5 IC50 450 nM Human [1][2][3]

hM5 Ki 340 nM Human [1][2][3]

rM5 IC50 1.65 µM Rat [2][3]

Selectivity (hM1-M4

IC50)
> 30 µM Human [1][2][3]

Mechanism of Action of VU0488130 (ML381)
VU0488130 acts as an orthosteric antagonist at the M5 receptor. This means it binds to the

same site as the endogenous ligand, acetylcholine, thereby competitively inhibiting the

receptor's activation.

Signaling Pathway of M5 Receptor Antagonism by
VU0488130 (ML381)
The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation typically

leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These

second messengers lead to an increase in intracellular calcium and activation of protein kinase

C (PKC), respectively. By blocking the M5 receptor, VU0488130 (ML381) inhibits this signaling

cascade.
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Caption: M5 receptor signaling pathway and inhibition by VU0488130 (ML381).

Experimental Protocols for VU0488130 (ML381)
Characterization
Functional Assay for M5 Antagonism:

A common method to determine the potency of M5 antagonists is a functional cell-based assay

that measures changes in intracellular calcium.

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5

muscarinic receptor are cultured in appropriate media.

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM).

Compound Incubation: Cells are pre-incubated with varying concentrations of VU0488130

(ML381) or vehicle control.

Agonist Stimulation: An M5 receptor agonist (e.g., carbachol or acetylcholine) is added to

stimulate the receptor.

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium

levels, are measured using a fluorescence plate reader.

Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist response

against the concentration of VU0488130 (ML381).
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Caption: Workflow for a cell-based functional assay to determine M5 antagonist potency.

Radioligand Binding Assay:

To determine the binding affinity (Ki) of VU0488130 (ML381) for the M5 receptor, a competitive

radioligand binding assay is employed.

Membrane Preparation: Membranes are prepared from cells overexpressing the M5

receptor.

Assay Setup: Membranes are incubated with a radiolabeled M5 antagonist (e.g., [3H]-N-

methylscopolamine) and varying concentrations of the unlabeled competitor compound
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(VU0488130).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are then separated by rapid filtration.

Radioactivity Measurement: The amount of radioactivity bound to the membranes is

quantified using liquid scintillation counting.

Data Analysis: The Ki value is determined from the IC50 of the competition curve using the

Cheng-Prusoff equation.

Conclusion
While a detailed, data-driven comparison between VU0488130 (ML381) and VU0090157 is not

feasible due to the lack of public information on the latter, this guide provides a comprehensive

overview of the well-characterized M5 antagonist, VU0488130 (ML381). Researchers and drug

development professionals can utilize the provided data and experimental context for this

compound in their studies. Further investigation into the identity and pharmacological profile of

VU0090157 will be necessary before a direct comparison can be made.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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